molecular formula C39H39IrN2O2 B2438000 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium CAS No. 435294-03-4

2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium

Cat. No.: B2438000
CAS No.: 435294-03-4
M. Wt: 759.97
InChI Key: FWBDZVCKNRTSCI-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure and properties, making it a subject of interest for chemists and researchers.

Chemical Reactions Analysis

2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iridium.

    Reduction: Reduction reactions can alter the oxidation state of the iridium center.

    Substitution: The isoquinolin-1-yl phenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.

    Medicine: Research is being conducted on its potential use in photodynamic therapy for cancer treatment.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium involves its interaction with molecular targets and pathways. The compound exerts its effects through the iridium center, which can participate in various redox reactions. The isoquinolin-1-yl phenyl groups also play a role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium can be compared with other similar compounds, such as:

  • 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethylplatinumylium
  • 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethylpalladiumylium

These compounds share similar structures but differ in the central metal atom. The iridium-based compound is unique due to its specific electronic properties and stability, which make it particularly useful in certain applications.

Properties

CAS No.

435294-03-4

Molecular Formula

C39H39IrN2O2

Molecular Weight

759.97

IUPAC Name

carbanide;iridium;(E)-4-oxopent-2-en-2-olate;1-phenylisoquinoline

InChI

InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1/b;;4-3+;;;;;

InChI Key

FWBDZVCKNRTSCI-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir]

solubility

not available

Origin of Product

United States

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